(6-Amino-5-chloropyridin-3-yl)methanol hydrochloride
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Overview
Description
(6-Amino-5-chloropyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H7ClN2O·HCl It is a derivative of pyridine, featuring both amino and chloro substituents on the pyridine ring, as well as a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5-chloropyridin-3-yl)methanol typically involves the reaction of 6-chloropyridine with methanol under specific conditions. One common method includes the use of a non-aqueous solvent and a catalyst to facilitate the reaction . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of (6-Amino-5-chloropyridin-3-yl)methanol hydrochloride may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-5-chloropyridin-3-yl)methanol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 6-amino-5-chloropyridine-3-carboxylic acid, while substitution of the chloro group can produce 6-amino-5-hydroxypyridin-3-yl)methanol.
Scientific Research Applications
(6-Amino-5-chloropyridin-3-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Amino-5-chloropyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloro substituents on the pyridine ring can interact with enzymes and receptors, modulating their activity. The methanol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(6-Amino-5-chloropyridin-3-yl)methanol: The base compound without the hydrochloride salt.
(6-Amino-5-bromopyridin-3-yl)methanol: A similar compound with a bromine substituent instead of chlorine.
(6-Amino-5-fluoropyridin-3-yl)methanol: A similar compound with a fluorine substituent instead of chlorine.
Uniqueness
(6-Amino-5-chloropyridin-3-yl)methanol hydrochloride is unique due to the presence of both amino and chloro groups on the pyridine ring, which can influence its reactivity and interactions with biological targets. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(6-amino-5-chloropyridin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c7-5-1-4(3-10)2-9-6(5)8;/h1-2,10H,3H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZYUPIYQRQWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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